1-(3-Aminopropyl)imidazole
Overview
Description
1-(3-Aminopropyl)imidazole is an organic compound with the molecular formula C₆H₁₁N₃. It is a derivative of imidazole, featuring an aminopropyl group attached to the nitrogen atom of the imidazole ring. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Scientific Research Applications
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-(3-Aminopropyl)imidazole primarily targets the respiratory system, eyes, and skin . It is a selective catalyst for epoxy and urethanes reactions . The compound’s role in these reactions is crucial for various applications, including the modification of epoxy resins and preparation of polyurethanes .
Mode of Action
The compound interacts with its targets through its pendent imidazole functionality , which improves the adhesion properties of the resin . This interaction results in changes that are beneficial for the production of pH-sensitive polyaspartamide derivatives and pH-sensitive amphiphilic polymers .
Biochemical Pathways
It is known that the compound is used in the synthesis of ph-sensitive polyaspartamide derivatives and the preparation of ph-sensitive amphiphilic polymers . These processes likely involve complex biochemical pathways that result in the formation of these specialized polymers.
Pharmacokinetics
It is known that the compound is a colorless to yellow liquid, with an amine-like odor, and is miscible with water in all proportions , which could influence its absorption and distribution.
Result of Action
The result of this compound’s action is the successful synthesis of pH-sensitive polyaspartamide derivatives and pH-sensitive amphiphilic polymers . These polymers have various applications, including the modification of epoxy resins and preparation of polyurethanes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be air sensitive . Additionally, it is harmful to aquatic life and may spread in water systems due to its water solubility . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the presence of air and its environment of use.
Biochemical Analysis
Biochemical Properties
It is known that it plays a role in the synthesis of pH-sensitive polyaspartamide derivatives This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes
Cellular Effects
Its role in the synthesis of pH-sensitive polyaspartamide derivatives suggests that it may influence cell function It could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminopropyl)imidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or water, under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
Complexation Reactions: The imidazole ring can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Condensation: Aldehydes or ketones in the presence of a dehydrating agent such as anhydrous sodium sulfate.
Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride in aqueous or alcoholic solutions.
Major Products:
Substitution Products: Various N-substituted imidazole derivatives.
Condensation Products: Imines or Schiff bases.
Comparison with Similar Compounds
1-Methylimidazole: Similar structure but with a methyl group instead of an aminopropyl group.
2-Aminoimidazole: Features an amino group attached to the second position of the imidazole ring.
4(5)-Hydroxymethylimidazole: Contains a hydroxymethyl group attached to the imidazole ring.
Uniqueness: 1-(3-Aminopropyl)imidazole is unique due to the presence of the aminopropyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-imidazol-1-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHWOCLBMVSZPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063685 | |
Record name | 1H-Imidazole-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1H-Imidazole-1-propanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5036-48-6 | |
Record name | 1H-Imidazole-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5036-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-1-propanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005036486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-1-propanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-1-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3-Aminopropyl)imidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN37N4JU4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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